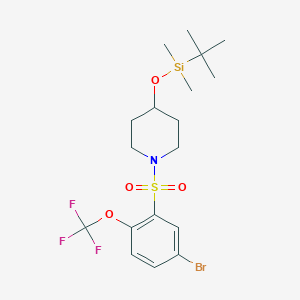

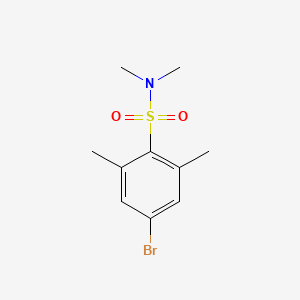

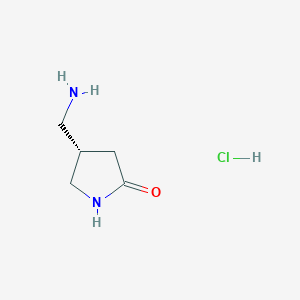

![molecular formula C14H28N2O3 B1382333 tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1803587-78-1](/img/structure/B1382333.png)

tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known by its CAS Number 1803587-78-1 , is a chemical of interest in various research fields . It has a molecular weight of 272.38 and a molecular formula of C14H28N2O3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H28N2O3/c1-13(2,3)19-12(17)15-8-11-6-7-16(9-11)10-14(4,5)18/h11,18H,6-10H2,1-5H3,(H,15,17) . This provides a detailed representation of the compound’s molecular structure.Scientific Research Applications

Structural Analysis and Synthesis:

- A study by Weber et al. (1995) focused on the structural analysis of a closely related compound, highlighting its significance in understanding molecular configurations and potential synthesis applications (Weber, Ettmayer, Hübner, & Gstach, 1995).

Asymmetric Synthesis and Catalysis:

- Yang et al. (2009) explored the synthesis of a tert-butyl carbamate derivative through asymmetric Mannich reactions. This research highlights the compound's utility in developing chiral building blocks for complex molecules (Yang, Pan, & List, 2009).

Intermediate in Natural Product Synthesis:

- Tang et al. (2014) synthesized a derivative of tert-butyl carbamate as an intermediate in the natural product jaspine B, demonstrating its utility in the synthesis of biologically active compounds (Tang et al., 2014).

Enantioselective Synthesis:

- Chung et al. (2005) reported an enantioselective synthesis of a tert-butyl carbamate derivative, showcasing the compound's role in producing optically active substances (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Drug Intermediate Synthesis:

- The synthesis and applications of tert-butyl carbamate derivatives as intermediates in drug development were detailed by Geng Min (2010). This study highlights the compound's significance in the pharmaceutical industry (Geng Min, 2010).

Metabolic Studies:

- Yoo et al. (2008) investigated the metabolic pathways of a tert-butyl carbamate-related compound, underscoring its importance in understanding drug metabolism (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Optical Active Compound Synthesis:

- Ohno et al. (1999) synthesized the optical isomers of a tert-butyl carbamate derivative, contributing to the development of antilipidemic agents (Ohno, Yano, Yamada, Shirasaka, Yamamoto, Kobayashi, & Ogawa, 1999).

Application in Neurodegenerative Diseases:

- Camarillo-López et al. (2020) explored the protective activity of a tert-butyl carbamate derivative in astrocytes stimulated with amyloid-beta, indicating potential applications in Alzheimer’s disease research (Camarillo-López, Hernández Rodríguez, Torres-Ramos, Arciniega-Martínez, García-Marín, Correa Basurto, Méndez Méndez, & Rosales-Hernández, 2020).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS pictograms GHS05 and GHS07 . It has hazard statements H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

tert-butyl N-[[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)15-8-11-6-7-16(9-11)10-14(4,5)18/h11,18H,6-10H2,1-5H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKLJVSQYUJSAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.